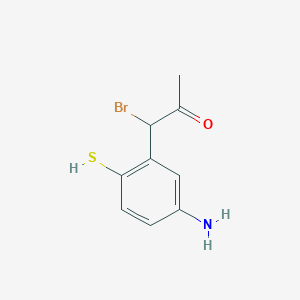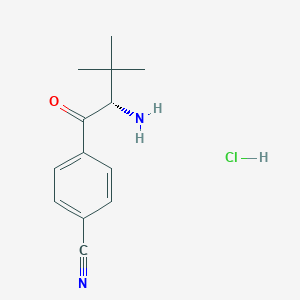
4-Amino-3,4-dihydronaphthalen-1(2H)-one hbr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrobromide is a chemical compound that belongs to the class of aminotetralins. This compound is characterized by the presence of an amino group at the 4-position and a ketone group at the 1-position of the naphthalene ring system. It is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reduction can be achieved using hydrogenation in the presence of a palladium catalyst or by using chemical reducing agents such as tin(II) chloride in hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The hydrobromide salt is then formed by reacting the free base with hydrobromic acid under controlled conditions to yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrobromide involves its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1,8-naphthalimide: Known for its fluorescence properties and used in photophysical studies.
4-Amino-3,4-dihydronaphthalen-1(2H)-one: The free base form without the hydrobromide salt.
Uniqueness
4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrobromide is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and its potential applications in various fields of research. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for certain applications compared to its free base form.
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
4-amino-3,4-dihydro-2H-naphthalen-1-one;hydrobromide |
InChI |
InChI=1S/C10H11NO.BrH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-4,9H,5-6,11H2;1H |
Clé InChI |
HPNJWDUXICGTIW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=CC=CC=C2C1N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


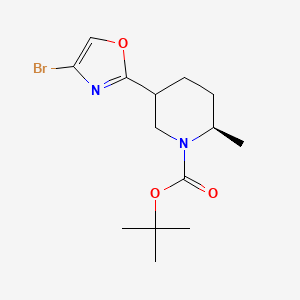

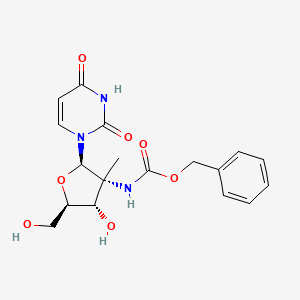



![2-[(4-Bromophenyl)methoxy]benzamide](/img/structure/B14044133.png)
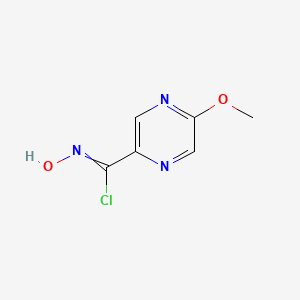
![Tert-butyl (3S)-3-(2-oxo-1,2-dihydro-3H-imidazo[4,5-B]pyridin-3-YL)pyrrolidine-1-carboxylate](/img/structure/B14044150.png)
